1'-Phenyl(1,3'-bipyrrolidine)-2,2',5,5'-tetrone
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Overview
Description
1’-Phenyl(1,3’-bipyrrolidine)-2,2’,5,5’-tetrone is a complex organic compound that belongs to the class of bipyrrolidine derivatives. This compound is characterized by its unique structure, which includes a phenyl group attached to a bipyrrolidine core with four ketone functionalities. The presence of these functional groups makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-Phenyl(1,3’-bipyrrolidine)-2,2’,5,5’-tetrone typically involves the reaction of a bipyrrolidine derivative with a phenyl-containing reagent under controlled conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where the bipyrrolidine derivative is reacted with a phenyl halide in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of 1’-Phenyl(1,3’-bipyrrolidine)-2,2’,5,5’-tetrone may involve large-scale batch or continuous flow processes. The use of high-pressure reactors and advanced catalytic systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1’-Phenyl(1,3’-bipyrrolidine)-2,2’,5,5’-tetrone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1’-Phenyl(1,3’-bipyrrolidine)-2,2’,5,5’-tetrone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 1’-Phenyl(1,3’-bipyrrolidine)-2,2’,5,5’-tetrone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1’-(3-Methylphenyl)-1,3’-bipyrrolidine-2,2’,5,5’-tetrone
- 1’-(4-Methoxyphenyl)-1,3’-bipyrrolidine-2,2’,5,5’-tetrone
Uniqueness
1’-Phenyl(1,3’-bipyrrolidine)-2,2’,5,5’-tetrone is unique due to its specific phenyl substitution and the presence of four ketone functionalities. This structural arrangement imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
69557-04-6 |
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Molecular Formula |
C14H12N2O4 |
Molecular Weight |
272.26 g/mol |
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)-1-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C14H12N2O4/c17-11-6-7-12(18)16(11)10-8-13(19)15(14(10)20)9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
InChI Key |
KFKWZAQLRGNACJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)C2CC(=O)N(C2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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